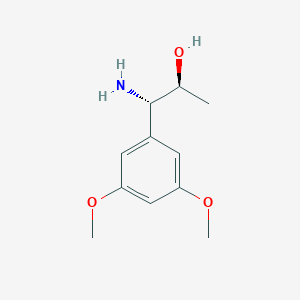
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Nucleophilic fluorination: Using sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production might involve scalable methods such as continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Use in the production of advanced materials with specific properties, such as increased thermal stability.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trifluoronaphthalene: Lacks the ketone group, which might affect its reactivity and applications.
3,4-Dihydronaphthalen-1(2H)-one: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
6,7,8-trifluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H7F3O/c11-6-4-5-2-1-3-7(14)8(5)10(13)9(6)12/h4H,1-3H2 |
InChI Key |
YOGADDKNWLNVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C(=O)C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)




![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)



